molecular formula C22H40O2S B14028838 (2R,3S,6R)-3,6-Dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylic acid

(2R,3S,6R)-3,6-Dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylic acid

Cat. No.: B14028838
M. Wt: 368.6 g/mol
InChI Key: KNQOSLPCGJOXFL-PWRODBHTSA-N
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Description

(2R,3S,6R)-3,6-Dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylic acid is a complex organic compound with a unique structure that includes a thiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,6R)-3,6-Dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the thiopyran ring and the introduction of the dioctyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,6R)-3,6-Dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,6R)-3,6-Dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound could be used to study the effects of thiopyran derivatives on biological systems. Its interactions with proteins and other biomolecules could provide insights into its potential as a therapeutic agent.

Medicine

In medicine, this compound might be investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets could make it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (2R,3S,6R)-3,6-Dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,3S,6R)-3,6-Dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylic acid include other thiopyran derivatives and compounds with similar structural features. Examples include:

  • (2R,3S,6R)-3,6-Dioctyl-3,6-dihydro-2H-thiopyran-2-carboxamide
  • (2R,3S,6R)-3,6-Dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylate

Uniqueness

What sets this compound apart is its specific combination of functional groups and stereochemistry. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H40O2S

Molecular Weight

368.6 g/mol

IUPAC Name

(2R,3S,6R)-3,6-dioctyl-3,6-dihydro-2H-thiopyran-2-carboxylic acid

InChI

InChI=1S/C22H40O2S/c1-3-5-7-9-11-13-15-19-17-18-20(25-21(19)22(23)24)16-14-12-10-8-6-4-2/h17-21H,3-16H2,1-2H3,(H,23,24)/t19-,20+,21+/m0/s1

InChI Key

KNQOSLPCGJOXFL-PWRODBHTSA-N

Isomeric SMILES

CCCCCCCC[C@H]1C=C[C@H](S[C@H]1C(=O)O)CCCCCCCC

Canonical SMILES

CCCCCCCCC1C=CC(SC1C(=O)O)CCCCCCCC

Origin of Product

United States

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